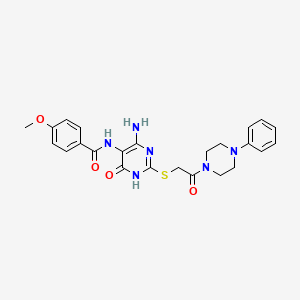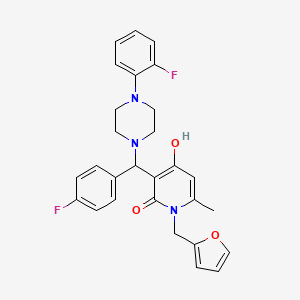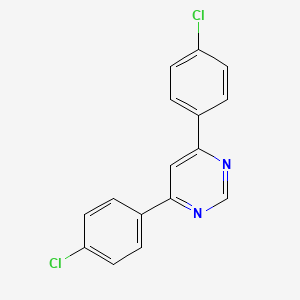
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPT, is a synthetic compound that belongs to the family of purine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it has been proposed that 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its anti-cancer effects by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione binds to the topoisomerase I-DNA complex and stabilizes it, leading to the formation of DNA breaks and ultimately cell death. In addition, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition leads to the suppression of inflammation.
Biochemical and Physiological Effects:
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce the expression of anti-apoptotic proteins, such as Bcl-2, leading to the activation of pro-apoptotic proteins. In addition, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Furthermore, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Moreover, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied and its mechanism of action is well understood. However, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione also has some limitations for lab experiments. It is a highly potent compound that requires careful handling and storage. In addition, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has poor solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione research. One potential direction is the development of new analogs of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with improved potency and selectivity. Moreover, the combination of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with other anti-cancer agents may enhance its anti-tumor activity. Furthermore, the use of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a neuroprotective agent in the treatment of neurodegenerative diseases warrants further investigation. Finally, the development of new formulations of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2-chlorobenzylamine with cyclohexyl isocyanate to form 7-(2-chlorobenzyl)-8-(cyclohexylamino)-3-methyl-1H-purine-2,6-dione, which is then subjected to reduction with sodium borohydride to yield 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been found to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(cyclohexylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-24-16-15(17(26)23-19(24)27)25(11-12-7-5-6-10-14(12)20)18(22-16)21-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,21,22)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXLZPXXXZYIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorobenzyl)-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
476482-07-2 |
Source


|
| Record name | 7-(2-CHLOROBENZYL)-8-(CYCLOHEXYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2456191.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2456193.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)

![N-[4-(tert-butylsulfamoyl)phenyl]propanamide](/img/structure/B2456197.png)

![Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate](/img/structure/B2456201.png)
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456202.png)
![(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2456204.png)
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456208.png)
![2-(2-(1-allyl-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2456209.png)
![FC(F)(F)C(F)(F)N=[N+]=[N-]](/img/structure/B2456210.png)